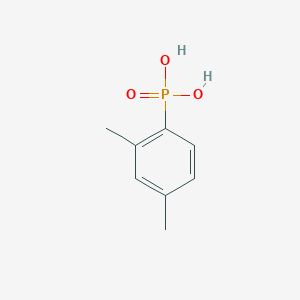
(2,4-dimethylphenyl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethylphenyl)phosphonic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11O3P and its molecular weight is 186.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition
One of the primary applications of (2,4-dimethylphenyl)phosphonic acid is its potential as an enzyme inhibitor. The phosphonic acid moiety can mimic phosphate groups, allowing it to competitively inhibit enzymes that utilize phosphate substrates. This characteristic suggests its utility in developing inhibitors for specific enzymatic pathways, which could be beneficial in therapeutic contexts.
- Case Study : Research has shown that phosphonic acids can act as inhibitors for various biological processes, including those involved in cancer progression and metabolic pathways. For instance, studies indicate that phosphonic acids can inhibit mitotic kinases like Polo-like kinase 1 (Plk1), which is crucial for cell division and has been implicated in cancer .
Drug Development
Phosphonic acids are increasingly recognized for their bioactive properties in drug design. They can serve as pro-drugs or active pharmaceutical ingredients (APIs) due to their ability to target specific biological pathways.
- Applications :
Surface Functionalization
This compound can be employed in surface functionalization due to its ability to form strong bonds with metal oxides. This property is advantageous for creating coatings that enhance the performance of materials used in various applications.
- Example : The compound has been used to immobilize organic molecules on surfaces such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃), which are essential for catalysis and sensor technologies .
Supramolecular Chemistry
The ionic interactions between phosphonic acids and lipophilic amines have led to the development of catanionic supramolecular aggregates. These aggregates have shown promise as drug delivery systems and in stabilizing colloidal solutions.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of enzymes utilizing phosphate substrates | Potential therapeutic applications |
| Drug Development | Development of antiviral agents and bone-targeting drugs | Improved efficacy and targeted delivery |
| Surface Functionalization | Strong bonding with metal oxides for enhanced material properties | Enhanced performance in catalysis/sensing |
| Supramolecular Chemistry | Formation of aggregates for drug delivery systems | Improved stability and bioavailability |
Propriétés
Numéro CAS |
111192-85-9 |
|---|---|
Formule moléculaire |
C8H11O3P |
Poids moléculaire |
186.14 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clé InChI |
DLXVLBCCGRQAAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
SMILES canonique |
CC1=CC(=C(C=C1)P(=O)(O)O)C |
Solubilité |
0.08 M |
Synonymes |
(2,4-DIMETHYL-PHENYL)-PHOSPHONIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















